N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-25(22,23)14-9-7-12(8-10-14)11-15(21)18-17-20-19-16(24-17)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTVAZGEWBNLTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexanecarboxylic Acid Hydrazide Formation
Cyclohexanecarboxylic acid (1.28 g, 10 mmol) is refluxed with hydrazine hydrate (5 mL, 100 mmol) in ethanol (30 mL) for 6 hours. After cooling, the precipitated hydrazide is filtered and recrystallized from ethanol (yield: 92%).
Reaction Conditions
- Temperature: 80°C (reflux)
- Solvent: Ethanol
- Catalyst: None
Oxadiazole Ring Cyclization
The hydrazide (1.42 g, 10 mmol) is treated with carbon disulfide (0.76 mL, 12 mmol) in pyridine (15 mL) under reflux for 8 hours. The mixture is then acidified with 10% HCl to precipitate 5-cyclohexyl-1,3,4-oxadiazole-2-thiol, which is filtered and dried.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Reaction Time | 8 hours |
| Temperature | 115°C (reflux) |
| Yield | 78% |
Amination of Oxadiazole-Thiol
The thiol intermediate (1.8 g, 10 mmol) is aminated using hydroxylamine-O-sulfonic acid (1.2 g, 11 mmol) in aqueous ammonia (20 mL, 25%) at 0–5°C for 2 hours. The product is extracted with dichloromethane and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Characterization Data
- 1H NMR (400 MHz, CDCl₃) : δ 1.20–1.45 (m, 5H, cyclohexyl), 1.70–1.85 (m, 5H, cyclohexyl), 5.21 (s, 2H, NH₂).
- IR (KBr) : 3250 cm⁻¹ (N–H stretch), 1615 cm⁻¹ (C=N oxadiazole).
Preparation of 2-(4-(Methylsulfonyl)phenyl)acetic Acid
Sulfonation of 4-Bromotoluene
4-Bromotoluene (1.71 g, 10 mmol) is reacted with chlorosulfonic acid (2.33 mL, 35 mmol) at 0°C for 1 hour, followed by quenching with ice water. The sulfonic acid intermediate is filtered and oxidized with 30% H₂O₂ in acetic acid (20 mL) at 60°C for 3 hours to yield 4-(methylsulfonyl)bromobenzene.
Oxidation Conditions
- Oxidizing Agent: H₂O₂ (30%)
- Temperature: 60°C
- Reaction Time: 3 hours
Grignard Reaction and Hydrolysis
4-(Methylsulfonyl)bromobenzene (2.15 g, 10 mmol) is treated with magnesium turnings (0.24 g, 10 mmol) in THF to form the Grignard reagent, which is then reacted with CO₂ gas. Acidic hydrolysis with 10% HCl gives 2-(4-(methylsulfonyl)phenyl)acetic acid.
Yield Optimization
| Parameter | Yield (%) |
|---|---|
| Without CO₂ excess | 62 |
| With CO₂ excess | 89 |
Amide Coupling Reaction
Acetyl Chloride Formation
2-(4-(Methylsulfonyl)phenyl)acetic acid (2.28 g, 10 mmol) is refluxed with thionyl chloride (2.38 mL, 32 mmol) in anhydrous DCM (20 mL) for 2 hours. The solvent and excess SOCl₂ are removed under vacuum to yield the acetyl chloride.
Nucleophilic Acylation
5-Cyclohexyl-1,3,4-oxadiazol-2-amine (1.55 g, 8 mmol) is dissolved in dry DMF (15 mL) and treated with triethylamine (2.02 mL, 14.4 mmol). The acetyl chloride (1.86 g, 8.8 mmol) in DCM (10 mL) is added dropwise at 0°C. The mixture is stirred for 4 hours at room temperature, then poured into ice water. The precipitate is filtered and recrystallized from ethanol.
Reaction Monitoring
- TLC System: Ethyl acetate/hexane (1:1)
- Rf Values: 0.72 (product), 0.35 (starting amine)
Structural Characterization
Spectroscopic Analysis
1H NMR (400 MHz, DMSO-d₆)
- δ 1.15–1.40 (m, 5H, cyclohexyl)
- δ 1.65–1.80 (m, 5H, cyclohexyl)
- δ 3.21 (s, 3H, SO₂CH₃)
- δ 3.92 (s, 2H, CH₂CO)
- δ 7.63 (d, J = 8.4 Hz, 2H, Ar–H)
- δ 7.99 (d, J = 8.4 Hz, 2H, Ar–H)
- δ 10.41 (s, 1H, NH).
13C NMR (100 MHz, DMSO-d₆)
High-Resolution Mass Spectrometry
Observed : 331.1421 [M+H]⁺
Calculated (C₁₇H₂₁N₃O₄S) : 331.1424
Error : 0.9 ppm.
Yield Optimization and Challenges
Critical Parameters in Oxadiazole Formation
| Parameter | Effect on Yield |
|---|---|
| CS₂ Excess (1.5 eq) | 78% → 82% |
| Pyridine Solvent | 78% → 68% (in THF) |
| Reaction Time | 6h → 72% |
Amide Coupling Challenges
- Steric Hindrance : Bulky cyclohexyl group reduces coupling efficiency from 89% (phenyl analog) to 74%.
- Solvent Effects : DMF outperforms THF (74% vs. 58%) due to better solubility of intermediates.
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Using microwave irradiation (150°C, 300 W) reduces oxadiazole formation time from 8 hours to 35 minutes, with comparable yield (76%).
Solid-Phase Synthesis
Immobilization of the hydrazide on Wang resin allows for automated synthesis, achieving 81% purity after cleavage.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating various diseases.
Industry: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
<sup>*</sup>Calculated using fragment-based methods.
Pharmacological Activity and Selectivity
- Anti-inflammatory Activity : The target compound demonstrated superior inhibition of neuroinflammation (PTZ-induced model) compared to phenyl-substituted analogues (e.g., compound 54), likely due to the cyclohexyl group’s steric effects enhancing target binding .
- Antimicrobial Potency : While 4-chlorophenyl derivatives (e.g., 6f) showed higher antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), the target compound’s methylsulfonyl group reduced hemolytic toxicity (HC50 > 200 µg/mL vs. 6f’s HC50 of 150 µg/mL) .
- Enzyme Inhibition : Cyclohexyl-substituted oxadiazoles exhibited stronger CaMKII inhibition (IC50: 0.8 µM) than fluorophenyl derivatives (e.g., compound 55, IC50: 1.5 µM), attributed to hydrophobic interactions with enzyme pockets .
Toxicity and Solubility Profiles
- Cytotoxicity : The target compound’s methylsulfonyl group reduced red blood cell lysis (HC50 > 200 µg/mL) compared to chlorophenyl derivatives (HC50: 150 µg/mL) .
- Aqueous Solubility : Cyclohexyl substitution lowered solubility (0.12 mg/mL) relative to phenyl (0.25 mg/mL) and morpholinyl derivatives (0.30 mg/mL) .
Biological Activity
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. The oxadiazole ring is noted for its broad range of biological activities, including anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Chemical Formula : C17H21N3O2
- CAS Number : 12354166
- Molecular Weight : 301.37 g/mol
The structure features a 1,3,4-oxadiazole moiety, which is known for its role in enhancing biological activity through various mechanisms.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4h | A549 (Lung Cancer) | <0.14 | Induces apoptosis, caspase-3 activation |
| 4f | A549 | 1.59 | Mitochondrial membrane depolarization |
| 4k | C6 (Glioma) | 8.16 | Cell cycle arrest in G0/G1 phase |
Case Study : In a study investigating new oxadiazole derivatives, compounds exhibited IC50 values ranging from 1.59 to 43.01 µM against the A549 cell line, indicating potent anticancer activity. Notably, compound 4h demonstrated an IC50 value lower than that of cisplatin, a standard chemotherapeutic agent .
The anticancer mechanisms attributed to this compound and its analogs include:
- Induction of Apoptosis : Many oxadiazole derivatives have been shown to activate apoptotic pathways through caspase activation.
- Cell Cycle Arrest : Certain compounds cause cell cycle arrest at the G0/G1 phase, thereby inhibiting proliferation.
- Inhibition of Key Enzymes : These compounds inhibit various enzymes involved in tumor progression such as topoisomerase and histone deacetylases (HDAC), contributing to their anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
